
N-(Benzenesulfonyl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-propylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C3H7NH2→C6H5SO2NHC3H7+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Propylamine and benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Benzenesulfonyl)-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their growth inhibition or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzenesulfonyl)-N-methylbenzenesulfonamide
- N-(Benzenesulfonyl)-N-ethylbenzenesulfonamide
- N-(Benzenesulfonyl)-N-butylbenzenesulfonamide
Uniqueness
N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
54563-70-1 |
|---|---|
Formule moléculaire |
C15H17NO4S2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S2/c1-2-13-16(21(17,18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
GTTBOJFWAKJQET-UHFFFAOYSA-N |
SMILES canonique |
CCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


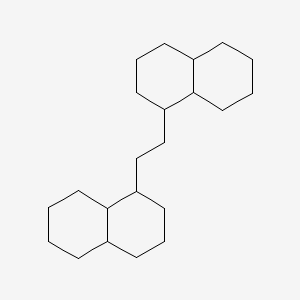
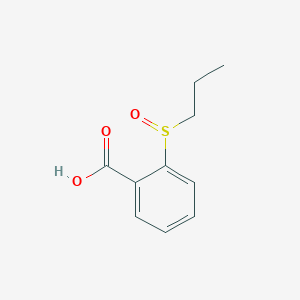

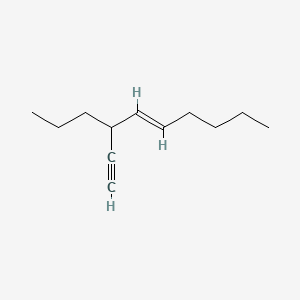
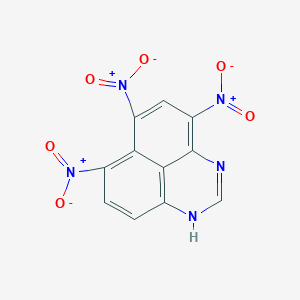
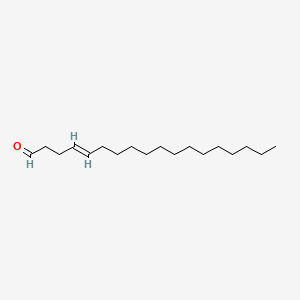
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
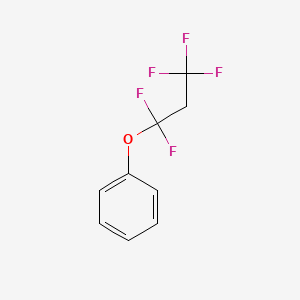

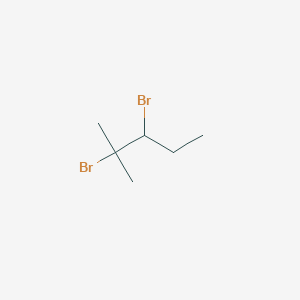

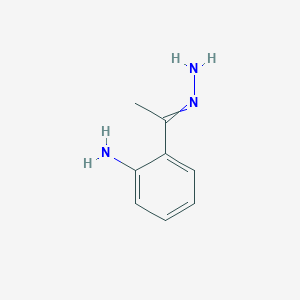
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
